molecular formula C27H28F2N2O4 B11019294 {4-[Bis(4-fluorophenyl)methyl]piperazino}(3,4,5-trimethoxyphenyl)methanone

{4-[Bis(4-fluorophenyl)methyl]piperazino}(3,4,5-trimethoxyphenyl)methanone

Cat. No.: B11019294
M. Wt: 482.5 g/mol
InChI Key: IKPZXVGUPXHXKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[Bis(4-fluorophenyl)methyl]piperazino(3,4,5-trimethoxyphenyl)methanone: is a chemical compound with a complex structure. Let’s break it down:

  • The core structure consists of a piperazine ring (a six-membered heterocycle containing two nitrogen atoms) with two 4-fluorophenylmethyl groups attached.
  • Additionally, there’s a 3,4,5-trimethoxyphenyl group linked to the piperazine ring.

Preparation Methods

Synthetic Routes:

    Fluorination of Benzhydryl Chloride:

Reaction Conditions:

  • The reaction typically occurs in a solvent (e.g., water or methanol) under reflux conditions.
  • The hydrolysis step requires elevated temperature (commonly around the boiling point of the solvent).

Industrial Production:

  • Industrial-scale production may involve continuous flow processes or batch reactions.
  • Optimization of reaction conditions and purification steps ensures high yield and purity.

Chemical Reactions Analysis

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of ketones or other oxygenated derivatives.

    Reduction: Reduction of the ketone group could yield an alcohol or amine.

    Substitution: The fluorine atoms on the phenyl rings are susceptible to nucleophilic substitution reactions.

    Common Reagents: Reagents like sodium borohydride (for reduction) or Lewis acids (for substitution) may be employed.

    Major Products: These depend on the specific reaction conditions but could include reduced or substituted derivatives.

Scientific Research Applications

    Medicinal Chemistry: Investigate its potential as a CB1 receptor inverse agonist (similar to rimonabant) for obesity treatment.

    Neuroscience: Explore its effects on the endocannabinoid system and central nervous system.

    Drug Development: Assess its selectivity, pharmacokinetics, and safety profile.

Mechanism of Action

    CB1 Receptor Interaction: As an inverse agonist, it reduces basal G protein coupling activity of CB1.

    Cell Surface Localization: It increases CB1 receptor localization on cell surfaces.

    Structural Distinction: Unlike first-generation CB1 inverse agonists, its benzhydryl piperazine scaffold offers novel opportunities.

Comparison with Similar Compounds

    Similar Compounds:

Properties

Molecular Formula

C27H28F2N2O4

Molecular Weight

482.5 g/mol

IUPAC Name

[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone

InChI

InChI=1S/C27H28F2N2O4/c1-33-23-16-20(17-24(34-2)26(23)35-3)27(32)31-14-12-30(13-15-31)25(18-4-8-21(28)9-5-18)19-6-10-22(29)11-7-19/h4-11,16-17,25H,12-15H2,1-3H3

InChI Key

IKPZXVGUPXHXKA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN(CC2)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.